Technical Guide: 2-Amino-4-fluoropyridine (CAS 944401-77-8)
Technical Guide: 2-Amino-4-fluoropyridine (CAS 944401-77-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluoropyridine, identified by CAS number 944401-77-8, is a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, stemming from the interplay between the amino group and the fluorine atom on the pyridine (B92270) ring, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
2-Amino-4-fluoropyridine is a white to pale yellow solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1. While predicted spectral data is available, experimental spectra are crucial for definitive identification and quality control.
Table 1: Physicochemical Data of 2-Amino-4-fluoropyridine
| Property | Value | Source(s) |
| CAS Number | 944401-77-8 | [3] |
| Molecular Formula | C₅H₅FN₂ | [3] |
| Molecular Weight | 112.11 g/mol | [3] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 102 °C | [2] |
| Boiling Point (Predicted) | 211.5 ± 20.0 °C | [2] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 6.42 ± 0.11 | [2] |
| Solubility | Slightly soluble in water | [2] |
| IUPAC Name | 4-Fluoropyridin-2-amine | [3] |
| Synonyms | 2-Amino-4-fluoropyridine, 4-Fluoro-2-pyridinamine | [3] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis Protocols
Two primary synthetic routes for 2-Amino-4-fluoropyridine are detailed below.
Synthesis from 2-Amino-4-chloropyridine (B16104)
This one-step method offers a high-yield conversion via a nucleophilic aromatic substitution reaction.[1]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).
-
Add 46 g of sodium fluoride (B91410) to the solution.
-
Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).[1]
-
Upon completion, cool the mixture to 80°C.
-
Recover the DMF by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.
-
Separate the organic phase and evaporate the solvent.
-
Recrystallize the crude product from ethanol (B145695) to yield 2-amino-4-fluoropyridine as a white solid (yield: ~90%).[1]
Synthesis from 2-Pyridinecarboxylic Acid
This multi-step synthesis, detailed in patent CN112552233A, provides an alternative route from a readily available starting material.[4]
Experimental Protocol:
Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid
-
Dissolve 2-pyridinecarboxylic acid and a fluoride source (e.g., potassium fluoride) in a suitable solvent like DMF.
-
Add a catalyst and an oxidant.
-
Heat the reaction mixture to 60-80°C until the starting material is consumed.[4]
-
Work-up the reaction to isolate the 4-fluoropyridine-2-carboxylic acid.
Step 2: Synthesis of 4-Fluoropyridine-2-formamide
-
React 4-fluoropyridine-2-carboxylic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of an organic base (e.g., triethylamine).
-
Treat the resulting intermediate with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to yield 4-fluoropyridine-2-formamide.[4]
Step 3: Hofmann Rearrangement to 2-Amino-4-fluoropyridine
-
Subject the 4-fluoropyridine-2-formamide to a Hofmann rearrangement using a reagent such as sodium hypochlorite.
-
The reaction is typically carried out at a controlled temperature (0-100°C) for a duration of 1-24 hours.[4]
-
Isolate and purify the final product, 2-Amino-4-fluoropyridine.
Applications in Drug Discovery
2-Amino-4-fluoropyridine is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a scaffold for tyrosine kinase and PI3K inhibitors.[5]
Role in Tyrosine Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers. The 2-aminopyridine (B139424) moiety is a common feature in many ATP-competitive kinase inhibitors. Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine-based inhibitors have shown that the 2-amino group can significantly enhance potency.[6] It often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition. The fluorine at the 4-position can modulate the electronic properties of the ring and improve metabolic stability and cell permeability.
Role in PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival, and its dysregulation is also frequently implicated in cancer. Dual PI3K/mTOR inhibitors are a promising class of anticancer agents. The 2-aminopyridine scaffold is also utilized in the design of these inhibitors. SAR studies on pyridopyrimidinone-based dual inhibitors have highlighted the importance of substituents on the pyridine ring for achieving high potency against both PI3K and mTOR.[7] The 2-amino group can contribute to the binding affinity within the ATP-binding site of these kinases, while the 4-fluoro substituent can enhance drug-like properties.
Experimental Protocols for Biological Assays
The following are representative protocols for evaluating the activity of kinase inhibitors derived from 2-Amino-4-fluoropyridine.
In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound against a specific tyrosine kinase.[8]
Materials:
-
Purified recombinant tyrosine kinase
-
Kinase reaction buffer
-
Peptide or protein substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a microplate, add the tyrosine kinase and the test compound dilutions.
-
Incubate at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either the amount of phosphorylated substrate or the remaining ATP.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Cell-Based PI3K Pathway Inhibition Assay
This protocol outlines a method to assess the ability of a compound to inhibit the PI3K pathway in a cellular context.[9][10]
Materials:
-
Cancer cell line with a constitutively active PI3K pathway
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies against total and phosphorylated AKT (a downstream marker of PI3K activity)
-
Western blotting reagents and equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-AKT and total AKT, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the band intensities.
-
Determine the effect of the compound on AKT phosphorylation by normalizing the phospho-AKT signal to the total AKT signal. A reduction in this ratio indicates inhibition of the PI3K pathway.
Safety and Handling
2-Amino-4-fluoropyridine is classified as an irritant and should be handled with appropriate safety precautions.[11][12]
Table 2: Safety Information for 2-Amino-4-fluoropyridine
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | Protective gloves |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Safety glasses with side-shields or goggles |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Respiratory protection (if dust is generated) |
| P271: Use only outdoors or in a well-ventilated area. | ||
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[11][12]
Conclusion
2-Amino-4-fluoropyridine is a versatile and valuable building block in drug discovery, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and favorable physicochemical properties, combined with its ability to form key interactions in the active sites of target proteins, ensure its continued importance in the field. This guide provides a foundational understanding for researchers working with this compound, from its synthesis to its biological evaluation. Further investigation into the specific structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic agents.
References
- 1. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-AMINO-4-FLUOROPYRIDINE | 944401-77-8 [chemicalbook.com]
- 3. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
